molecular formula C14H21BO2 B1455113 4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane CAS No. 390381-02-9

4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane

Cat. No.: B1455113
CAS No.: 390381-02-9
M. Wt: 232.13 g/mol
InChI Key: FXACVPIKPLPIBV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, aromatic), 2.30 (s, 2H, CH₂), 2.28 (s, 3H, Ar–CH₃), 1.21 (s, 12H, pinacol–CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 138.4 (ipso-C), 129.1–126.3 (aromatic), 82.9 (B–O–C), 24.7 (pinacol–CH₃), 21.5 (Ar–CH₃).
  • ¹¹B NMR (128 MHz, CDCl₃): δ 33.3 ppm, characteristic of tricoordinate boron in dioxaborolanes.

Infrared Spectroscopy (IR)

Key absorption bands include:

  • B–O stretch: 1368 cm⁻¹ (strong)
  • C–H (sp³) stretch: 2975 cm⁻¹
  • Aromatic C=C: 1602 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 232.1634 ([M]⁺), with fragmentation patterns including:

  • Loss of pinacol methyl groups (m/z 189)
  • Cleavage of the B–C bond (m/z 119, [C₇H₇]⁺).

Table 2: Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 2.30 (CH₂), 1.21 (pinacol–CH₃)
¹¹B NMR δ 33.3 ppm
IR 1368 cm⁻¹ (B–O)
MS m/z 232.1634 ([M]⁺)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between boron’s vacant p-orbital and oxygen lone pairs stabilizes the dioxaborolane ring (stabilization energy: 48.7 kcal/mol).
  • Electrostatic potential (ESP) : The boron center exhibits a positive potential (+0.32 e), while oxygen atoms show negative charges (−0.45 e).

Table 3: Computational results

Parameter Value
HOMO energy −6.8 eV
LUMO energy −1.6 eV
NBO stabilization 48.7 kcal/mol
Boron charge (Mulliken) +0.82

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(2-methylphenyl)methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACVPIKPLPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Borylation of 2-Methylbenzyl Precursors

Overview:
The most common and effective preparation method involves the catalytic borylation of 2-methylbenzyl derivatives, typically 2-methylallyl alcohol or benzyl alcohols, using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by palladium or copper complexes under inert atmosphere conditions to prevent oxidation.

Reaction Conditions:

  • Catalysts: Palladium acetate (Pd(OAc)2) or copper complexes.
  • Reagents: 2-methylallyl alcohol or benzyl alcohol derivatives, bis(pinacolato)diboron.
  • Solvents: Tetrahydrofuran (THF), toluene, or mixed solvents such as diethyl ether/benzene.
  • Atmosphere: Argon or nitrogen inert atmosphere.
  • Temperature: Typically room temperature to moderate heating, depending on substrate and catalyst.

Mechanism:
The catalytic cycle involves oxidative addition of the benzyl halide or alcohol derivative to the metal catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester product.

Example from Literature:
A general procedure for benzyl alcohols involves charging an oven-dried sealed tube with benzyl alcohol (0.2 mmol), bis(pinacolato)diboron (0.3 mmol), and Pd(OAc)2 (0.02 mmol) in a solvent mixture (e.g., Et2O/benzene). The reaction proceeds to give the boronate ester with isolated yields ranging from 38% to 58%, depending on the substrate.

Continuous Flow Synthesis for Scale-Up

Overview:
For industrial-scale production, continuous flow reactors have been developed to overcome issues such as borolane “ate” equilibration and protonolysis that complicate batch processing. Continuous flow allows precise control over reaction parameters and facilitates efficient workup and purification.

Key Features:

  • Use of continuous flow reactors for the coupling of organolithium intermediates with pinacol borates.
  • Avoidance of aqueous workup that can lead to product degradation.
  • Distillation and chromatography for purification to ensure high purity and yield.

Example:
A scalable continuous flow process was reported for a related dioxaborolane compound, involving the reaction of trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, producing hundreds of kilograms of product efficiently. Although this example is for a different substituent, the methodology is adaptable to 2-methylbenzyl derivatives.

Photoredox-Mediated Borocyclopropanation and Boronate Formation

Overview:
An alternative synthetic approach involves photoredox catalysis under UV-A light irradiation, enabling borocyclopropanation of styrene derivatives followed by conversion to boronate esters.

Procedure Highlights:

  • UV-A light (350 nm) irradiation in continuous flow.
  • Use of dichloromethylboronic acid intermediates.
  • Subsequent reaction with pinacol to form the dioxaborolane ring.

Advantages:

  • Mild reaction conditions.
  • Potential for high regio- and stereoselectivity.
  • Suitable for functionalized aromatic substrates.

Example:
A three-step synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from dichloromethane was demonstrated using photoredox catalysis and continuous flow techniques, highlighting the versatility of this approach.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Range (%) Notes
Catalytic Borylation 2-methylbenzyl alcohol or allyl Pd(OAc)2 or Cu complexes, B2pin2 Inert atmosphere, THF/toluene 38–58 Common lab synthesis, scalable
Continuous Flow Synthesis Organolithium intermediates Pinacol borate, n-BuLi Continuous flow, inert, distillation Up to 90 (related compounds) Industrial scale, avoids aqueous workup
Photoredox Borocyclopropanation Styrene derivatives, dichloromethylboronic acid UV-A light, pinacol Continuous flow, mild conditions Not specified Advanced method, mild, selective

Detailed Research Findings and Notes

  • Catalytic borylation is widely used due to its operational simplicity and moderate to good yields. The reaction is sensitive to moisture and oxygen, requiring inert atmosphere techniques.
  • Continuous flow methods address scale-up challenges by improving reaction control and product stability, crucial for industrial applications.
  • Photoredox catalysis offers a novel approach for boronate ester synthesis with potential for complex substrate tolerance and stereocontrol.
  • Purification typically involves filtration through Celite, distillation, and chromatographic techniques to ensure high purity and removal of catalyst residues.
  • Characterization data such as $$^{11}B$$ NMR (~33 ppm), $$^{1}H$$ NMR, and high-resolution mass spectrometry confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and an aryl or vinyl halide as the coupling partner.

Major Products Formed

    Substitution Reactions: The major products are typically substituted benzyl derivatives.

    Coupling Reactions: The major products are biaryl compounds or other coupled products depending on the nature of the halide used.

Scientific Research Applications

Organic Synthesis

1.1 Boron Reagents in Organic Chemistry

The compound is primarily utilized as a boron reagent in organic synthesis. Its structure allows it to participate in various reactions such as:

  • Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds between aryl halides and aryl or alkenyl boron compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety facilitates the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This capability is essential for the development of new materials and fine chemicals.

Medicinal Chemistry

2.1 Anticancer Agents

Research indicates that derivatives of 4,4,5,5-tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane exhibit potential anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with key cellular pathways:

  • Mechanism of Action : The compound's ability to form stable complexes with biological targets enhances its effectiveness as an anticancer agent. For example, it may inhibit specific enzymes involved in tumor growth and metastasis.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a modified dioxaborolane compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .

Materials Science

3.1 Polymer Chemistry

The unique properties of this compound have led to its application in polymer synthesis:

  • Synthesis of Functional Polymers : The compound can be used to create polymeric materials with tailored properties for specific applications such as drug delivery systems and smart materials.
  • Case Study : Research has shown that incorporating dioxaborolane units into polymer backbones can enhance mechanical strength and thermal stability while providing sites for further functionalization .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane in coupling reactions involves the activation of the boron atom by a palladium catalyst. This activation facilitates the formation of a boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly impact the reactivity of pinacol boronate esters. Below is a comparative overview:

Compound Name Substituent Key Features ¹¹B NMR (ppm) Yield/Synthetic Efficiency References
Target Compound 2-Methylbenzyl Moderate steric bulk, electron-donating methyl group ~33.7* Not reported
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl Linear alkyl chain with phenyl group; higher steric flexibility 33.7 93%
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl Electron-withdrawing fluorine atom; enhances electrophilicity of boron Not reported Not reported
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl Sulfur-containing aromatic system; enhances conjugation and stability Not reported Not reported
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl Strong electron-withdrawing sulfonyl group; increases boron electrophilicity Not reported Not reported
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-Methyl-5-nitrophenyl Nitro group induces significant electron withdrawal; acidic boronate Not reported Commercial availability

*Assumed based on structural similarity to .

Key Observations:
  • Steric Effects : Phenethyl () and 2-methylbenzyl (target compound) substituents provide comparable steric environments, while bulkier groups like benzo[b]thiophen-3-yl () or tribromophenyl () hinder cross-coupling efficiency.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -SO₂Me in ) increase boron electrophilicity, accelerating transmetallation in Suzuki reactions but may reduce stability under basic conditions .
  • Synthetic Efficiency : The phenethyl analog () achieved 93% yield using UiO-Co catalysis, suggesting optimized conditions for alkyl-substituted boronate esters.

Spectral and Structural Comparisons

¹H NMR Trends:
  • Aromatic Protons :
    • Target compound (2-methylbenzyl): Expected δ 7.15–7.28 (m, 4H, aromatic) based on analogs like 2-phenylpropyl derivatives ().
    • Fluorobenzyl analog (): Distinct downfield shifts due to fluorine’s electronegativity.
  • Methyl Groups :
    • Pinacol methyls resonate at δ 1.22–1.36 across all analogs (e.g., ).
¹¹B NMR Shifts:
  • Most analogs exhibit ¹¹B NMR signals near δ 33–34 ppm (e.g., δ 33.7 for phenethyl derivative in ), indicating minimal electronic perturbation from substituent variations.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17B O2
  • Molecular Weight : 202.08 g/mol
  • CAS Number : Not explicitly listed in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boron coordination. Boron compounds are known to form stable complexes with nucleophiles such as hydroxyl groups and amines. This property enables them to act as enzyme inhibitors or modulators in biochemical pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boron-containing compounds. For instance:

  • Inhibition of β-lactamases : Boron derivatives have been shown to inhibit several β-lactamases (BLAs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This mechanism is crucial in combating antibiotic resistance .
  • Case Study : A triazole-substituted boronic acid derivative demonstrated significant inhibition against KPC-2 and CTX-M-15 extended-spectrum β-lactamases in vitro . Although specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.

Anticancer Activity

Boron compounds have also been investigated for their anticancer properties:

  • Mechanism : The interaction of boron with cellular components can induce apoptosis in cancer cells. Studies suggest that boron compounds may disrupt cellular signaling pathways involved in cell proliferation and survival.
  • Research Findings : A study on related dioxaborolane derivatives indicated that these compounds could induce cytotoxicity in various cancer cell lines . Further research is needed to establish the efficacy of this compound specifically.

Data Table: Biological Activities of Related Boron Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazole-substituted DBOAntibacterialKPC-2 and CTX-M-15 BLAs
Dihydroquinazolinone derivativeAnticancerVarious cancer cell lines
4-Methylbenzylboronic acidAntibacterialGram-negative bacteria

Q & A

Q. Key Characterization :

  • <sup>1</sup>H NMR (CDCl3): Aromatic protons (δ 7.36–7.28 ppm), methyl groups (δ 1.36–1.22 ppm) .
  • GC-MS : Molecular ion peak at m/z 223 (M–CH3)<sup>+</sup> .

How does steric hindrance from the 2-methylbenzyl group influence reactivity in cross-coupling reactions?

Advanced Mechanistic Analysis
The 2-methylbenzyl substituent introduces steric bulk, which can:

Limit Transmetalation Efficiency : Slows down Suzuki-Miyaura coupling with hindered aryl halides.

Enhance Stability : Reduces proto-deboronation in acidic or aqueous conditions, as observed in Ir-catalyzed photoredox reactions .

Modulate Regioselectivity : Directs coupling to less hindered positions in polyhalogenated substrates.

Q. Experimental Optimization :

  • Use polar aprotic solvents (THF, DMF) to mitigate steric effects.
  • Increase catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) for sluggish reactions .

What analytical techniques are critical for resolving contradictions in reaction outcomes?

Data Contradiction Case Study
Conflicting product ratios (e.g., benzylic vs. aromatic boronate esters) can arise from:

  • Incomplete Borylation : Monitor via <sup>11</sup>B NMR (δ 28–32 ppm for boronate esters) .
  • Side Reactions : Proto-deboronation or oxidation detected by GC-MS or HPLC.

Q. Resolution Workflow :

<sup>11</sup>B NMR : Confirm boronate ester formation.

GC-MS : Identify byproducts (e.g., m/z 127.98 for pinacolborane fragments) .

Kinetic Studies : Vary reaction time/temperature to isolate intermediates .

How is this compound utilized in the synthesis of functionalized heterocycles?

Advanced Application Example
The boronate ester serves as a key intermediate in:

  • α-Aminoboronic Acids : Synthesized via nucleophilic addition to ketones, yielding serine protease inhibitors (e.g., antitumor agents) .
  • Fluorescent Materials : Used in Suzuki couplings to prepare thiophene-based electronic materials (e.g., C16H27BO2S derivatives) .

Q. Protocol :

  • Substrate : 2-Methylbenzyl boronate + bromothiophene.
  • Conditions : K2CO3, 100°C, 12 hours.
  • Yield : >85% .

What safety protocols are essential for handling this compound?

Q. Basic Safety Considerations

  • Storage : Inert atmosphere (N2 or Ar) at –20°C to prevent hydrolysis.
  • Handling : Use flame-resistant gloves (NFPA 704: Health 2, Flammability 1). Avoid exposure to moisture (risk of boronic acid formation) .

Q. Emergency Measures :

  • Spills : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Inhalation : Immediate ventilation and medical evaluation for respiratory irritation .

How does electronic modulation of the benzyl group affect catalytic activity?

Q. Advanced Structure-Activity Relationship

  • Electron-Withdrawing Groups (EWGs) : Increase Lewis acidity of boron, enhancing reactivity in Michael additions.
  • Electron-Donating Groups (EDGs) : Improve stability but reduce coupling efficiency.

Q. Case Study :

  • 2-Methyl vs. 2-Trifluoromethyl : The trifluoromethyl analogue shows 30% faster coupling rates due to enhanced electrophilicity .

What are the limitations of using this compound in large-scale syntheses?

Q. Advanced Process Chemistry

  • Purification Challenges : Requires column chromatography (hexane/EtOAc) due to co-eluting byproducts.
  • Cost-Efficiency : B2pin2 consumption (2.0 mmol per 1.0 mmol product) limits scalability .

Q. Alternatives :

  • Flow Chemistry : Continuous borylation reduces catalyst loading by 50% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane

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